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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the galectin-3 inhibitor GB1107's performance in preclinical models,

with a focus on its activity in the context of galectin-3 knockout (KO) systems. This analysis is

supported by experimental data and detailed methodologies from published studies.

Galectin-3, a β-galactoside-binding lectin, is a key player in a multitude of pathological

processes, including cancer progression, inflammation, and fibrosis.[1] Its role in the tumor

microenvironment, where it influences angiogenesis, cell adhesion, and immune evasion, has

made it a compelling target for therapeutic intervention.[1][2] GB1107 is a potent, selective,

and orally active small molecule inhibitor of galectin-3, with a high affinity for human galectin-3

(Kd of 37 nM).[3] Preclinical studies have demonstrated its potential in reducing tumor growth

and metastasis.[2][3] This guide delves into the specifics of GB1107's activity, particularly in

models lacking galectin-3, to elucidate its target engagement and on-target effects.

Comparative Efficacy of GB1107 in Galectin-3
Deficient vs. Wild-Type Models
Studies utilizing galectin-3 knockout mice have been instrumental in validating the on-target

effects of GB1107. In a key study investigating lung adenocarcinoma, the genetic depletion of

galectin-3 in mice (galectin-3-/-) resulted in significantly smaller and fewer tumors and

metastases compared to their wild-type counterparts.[2] This foundational finding underscores

the critical role of galectin-3 in promoting tumor growth and spread. The study further revealed
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that reconstitution of galectin-3-/- mice with galectin-3-positive bone marrow restored tumor

growth, pinpointing macrophages as a major source of tumor-promoting galectin-3.[2]

When GB1107 was administered to wild-type mice bearing lung adenocarcinoma xenografts, it

effectively reduced tumor growth and metastasis, mirroring the phenotype observed in the

galectin-3 knockout mice.[2] This provides strong evidence that the anti-tumor activity of

GB1107 is primarily mediated through its inhibition of galectin-3.

Model Treatment
Tumor Volume
Reduction (%)

Tumor Weight
Reduction (%)

Reference

Syngeneic

Mouse Lung

Adenocarcinoma

(LLC1) in

C57/Bl6 Wild-

Type Mice

GB1107 (10

mg/kg, daily)

Not explicitly

quantified

Not explicitly

quantified, but

significant

reduction

observed

[2]

Human Lung

Adenocarcinoma

(A549) Xenograft

in CD-1 Nude

Mice

GB1107 (10

mg/kg, daily)
~50% ~50% [2]

Syngeneic

Mouse Lung

Adenocarcinoma

(LLC1) in

Galectin-3-/-

Mice

Vehicle

Significantly

smaller tumors

compared to

wild-type

Significantly

lower tumor

weights

compared to

wild-type

[2]

Table 1: Comparison of GB1107 efficacy and galectin-3 knockout effect on tumor growth.

Mechanistic Insights: Signaling Pathways and
Cellular Effects
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GB1107 exerts its anti-tumor effects through modulation of the tumor microenvironment.

Treatment with GB1107 has been shown to increase the polarization of M1 macrophages and

enhance the infiltration of CD8+ T cells into the tumor.[2][3] Furthermore, it potentiates the

effects of immune checkpoint inhibitors like anti-PD-L1 antibodies by increasing the expression

of cytotoxic effector molecules such as IFN-γ, granzyme B, perforin-1, and Fas ligand, as well

as the apoptotic marker, cleaved caspase-3.[2][3]

In thyroid cancer cells, GB1107 has been demonstrated to attenuate AKT phosphorylation and

decrease the expression of β-catenin and MMP2, leading to the suppression of anoikis

resistance, motility, and invasive capacity.[4]
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Figure 1: Simplified signaling pathway of GB1107 in the tumor microenvironment.
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Experimental Protocols
Animal Models and Tumor Induction

Syngeneic Mouse Lung Adenocarcinoma Model: C57Bl/6 wild-type and galectin-3−/− mice

were used. Lewis Lung Carcinoma (LLC1) cells were injected subcutaneously to establish

tumors.[2]

Human Lung Adenocarcinoma Xenograft Model: CD-1 nude mice received subcutaneous

injections of A549 human lung adenocarcinoma cells.[3]

Liver Fibrosis Model: Liver fibrosis was induced in mice by intraperitoneal administration of

CCl4 twice weekly for 8 weeks.[5][6]

Drug Administration
GB1107: Prepared at a concentration of 1 mg/mL in 1% polyethylene glycol and 0.5%

hydroxypropyl methyl cellulose (HPMC). Administered orally once daily at a dose of 10

mg/kg.[2][3][5]

In Vivo Efficacy Assessment
Tumor Growth: Tumor volumes were measured regularly, and final tumor weights were

recorded at the end of the study.[2][3]

Metastasis: Metastatic burden was assessed by injecting LLC1-luciferase cells via the tail

vein and quantifying luciferase expression in the lungs using qPCR.[2]

Fibrosis Assessment: Liver fibrosis was evaluated by picrosirius red staining of formalin-fixed

paraffin-embedded (FFPE) sections.[5][6]

Immunohistochemistry and Flow Cytometry
Immune Cell Infiltration: Tumor digests were processed by flow cytometry to analyze the

prevalence of total macrophages, M1/M2 macrophage markers (e.g., CD206), and CD3+,

CD4+, and CD8+ T cells.[2][3]
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Experimental Workflow for In Vivo Efficacy
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Figure 2: General experimental workflow for assessing the in vivo efficacy of GB1107.

Alternatives to GB1107
While GB1107 has shown significant promise, other galectin-3 inhibitors have also been

developed and tested.

TD139 (GB0139): A thiodigalactoside derivative that has been evaluated in clinical trials for

idiopathic pulmonary fibrosis.[1][4] In a comparative study in thyroid cancer cells, TD139,

unlike GB1107, reduced cell viability and induced apoptosis at high doses.[4] Both inhibitors,

however, effectively suppressed anoikis resistance, migration, and invasion.[4]

GB1211: A close analog of GB1107 that has advanced to clinical trials for liver cirrhosis and

non-small-cell lung cancer (NSCLC).[1]
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Compound
Mechanism of
Action

Key Preclinical
Findings

Clinical
Development
Status

GB1107

Selective small

molecule inhibitor of

galectin-3

Reduces tumor

growth and

metastasis; enhances

anti-tumor immunity.

[2][3]

Preclinical

TD139 (GB0139)
High-affinity galectin-3

inhibitor

Reduces cell viability

and induces apoptosis

in some cancer cells;

anti-fibrotic effects.[1]

[4]

Phase 2b for

idiopathic pulmonary

fibrosis.[1]

GB1211
Orally active, specific

galectin-3 inhibitor

Anti-fibrotic and anti-

cancer agent.[1]

Phase 2a for liver

cirrhosis and NSCLC.

[1]

Table 2: Comparison of GB1107 with alternative galectin-3 inhibitors.

Conclusion
The available data strongly support the conclusion that GB1107's anti-tumor and anti-fibrotic

activities are mediated through the specific inhibition of galectin-3. The use of galectin-3

knockout models has been pivotal in confirming its on-target effects. GB1107's ability to

modulate the tumor microenvironment, particularly by promoting an anti-tumor immune

response, makes it a promising candidate for further development, both as a monotherapy and

in combination with immune checkpoint inhibitors. The progression of its analog, GB1211, into

clinical trials further validates this therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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